7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride
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Overview
Description
7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds that have shown significant biological activity and are used in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride. This intermediate can be synthesized through the reaction of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with sulfonyl chloride under controlled conditions . The final step involves the fluorination of the sulfonyl chloride derivative to obtain the desired sulfonyl fluoride compound .
Chemical Reactions Analysis
7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition . This interaction can disrupt metabolic pathways and inhibit the growth of certain bacteria or cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride include:
7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride: This compound is a precursor in the synthesis of the sulfonyl fluoride derivative.
1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Another benzazepine derivative with different substituents, used in similar applications.
The uniqueness of this compound lies in its sulfonyl fluoride group, which provides specific reactivity and potential for enzyme inhibition .
Properties
IUPAC Name |
7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYINZMJGBVZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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